1-(Cyclopentylmethylsulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(cyclopentylmethylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c13-15(14,10-11-6-2-3-7-11)12-8-4-1-5-9-12/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZKGUMWPWZLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethylsulfonyl)piperidine typically involves the reaction of piperidine with cyclopentylmethylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylmethylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
Scientific Research Applications
1-(Cyclopentylmethylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(Cyclopentylmethylsulfonyl)piperidine with key analogs, highlighting substituents, molecular weights, and biological activity codes (where available):
Key Observations :
- Steric Effects : Bulky substituents (e.g., cyclopentylmethyl) may hinder interactions with enzyme active sites, as seen in arylcyclohexylamine analogs like BTCP .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance sulfonyl group polarity, influencing solubility and reactivity .
Stability and Metabolic Considerations
- Thermal Stability : Piperidine sulfonamides with aromatic substituents (e.g., 3-MeO-PCP) are stable under standard storage conditions, whereas aliphatic analogs may require low-temperature storage to prevent decomposition .
- Metabolism : Sulfonyl groups are generally resistant to hydrolysis, but cytochrome P450-mediated oxidation of cyclopentylmethyl or aryl substituents could influence metabolic clearance .
Q & A
Q. Key Considerations :
- Control reaction temperature (0–25°C) to avoid side reactions.
- Use catalysts like triethylamine to neutralize HCl byproducts during sulfonylation .
How can the structural integrity of this compound be validated?
Q. Methodology :
- NMR Spectroscopy : H and C NMR confirm piperidine ring geometry and sulfonyl group position. Compare chemical shifts with analogous compounds (e.g., 1-(Methylsulfonyl)piperidin-4-amine hydrochloride: δ 3.2 ppm for sulfonyl protons) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H] ~274.3 g/mol for CHNOS) .
- X-ray Crystallography : Resolves stereochemistry, though limited by compound crystallinity .
What physicochemical properties are critical for experimental design?
| Property | Data (Inferred from Analogues) | Source |
|---|---|---|
| Molecular Weight | ~259.3 g/mol | |
| Solubility | Moderate in DMSO, low in HO | |
| Stability | Sensitive to prolonged light exposure | |
| LogP (Lipophilicity) | ~2.5 (predicted) |
Q. Experimental Implications :
- Use DMSO for stock solutions in biological assays.
- Store at -20°C under inert atmosphere .
Advanced Research Questions
How can researchers assess the biological activity of this compound?
Q. Methodological Framework :
- Target Identification : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR .
- In Vitro Assays : Test cytotoxicity (MTT assay) and IC values in cancer cell lines (e.g., HepG2) .
- Mechanistic Studies : Molecular docking to predict binding interactions with sulfonyl group as a key pharmacophore .
Q. Data Interpretation :
- Compare results with structurally similar compounds (e.g., 1-((5-Bromothiophen-2-yl)sulfonyl)piperidine derivatives) to infer activity trends .
How to resolve contradictions in biological activity data across studies?
Case Example : Discrepancies in IC values may arise from:
- Purity Variations : Impurities >5% alter activity; validate via HPLC .
- Assay Conditions : pH or co-solvents (e.g., DMSO concentration) modulate compound solubility .
- Structural Confirmation : Ensure no degradation via stability studies (TGA/DSC) .
Q. Resolution Protocol :
Replicate assays under standardized conditions.
Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .
What computational tools are suitable for studying structure-activity relationships (SAR)?
Q. Approaches :
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible synthetic pathways .
- Molecular Dynamics (MD) : Simulate sulfonyl group interactions with hydrophobic enzyme pockets .
- QSAR Modeling : Use descriptors like polar surface area and H-bond acceptors to correlate with activity .
Validation : Compare computational predictions with empirical data from analogues (e.g., 1-(isobutylsulfonyl)piperidine derivatives) .
How does the sulfonyl group influence reactivity in cross-coupling reactions?
Q. Key Observations :
- Electron-Withdrawing Effect : Enhances stability of intermediates in Suzuki-Miyaura couplings .
- Steric Hindrance : Cyclopentylmethyl substituents may reduce reaction rates; optimize using Pd(OAc)/XPhos catalysts .
Q. Experimental Design :
- Compare reaction yields with/without sulfonyl groups using GC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
